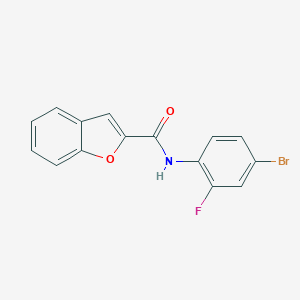![molecular formula C21H20N2O4 B250819 N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B250819.png)
N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide, also known as MAFP, is a synthetic compound that is widely used in scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. The inhibition of FAAH by MAFP leads to an increase in the levels of endocannabinoids in the body, which has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide involves the inhibition of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide increases the levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce a wide range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide are primarily mediated by the increased levels of endocannabinoids in the body. Endocannabinoids have been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. They also play a role in the regulation of appetite, energy metabolism, and cardiovascular function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide in lab experiments is its potency and selectivity as an FAAH inhibitor. It has been shown to be effective at very low concentrations, which allows for precise control of endocannabinoid levels in the body. However, one limitation of using N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide is its potential for off-target effects, as it may interact with other enzymes or receptors in the body.
Future Directions
There are many potential future directions for research involving N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide and the endocannabinoid system. One area of interest is the role of endocannabinoids in the regulation of mood and behavior, and how this may be targeted for the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the potential for endocannabinoid-based therapies for the treatment of pain, inflammation, and metabolic disorders. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide and other FAAH inhibitors.
Synthesis Methods
The synthesis of N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide involves the reaction of 4-methyl-3-nitrobenzoic acid with 2-methoxy-3-methylbenzoyl chloride in the presence of triethylamine to form the intermediate 3-(2-methoxy-3-methylbenzoylamino)-4-methylbenzoic acid. This intermediate is then coupled with furfurylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide.
Scientific Research Applications
N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide is widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been used to investigate the effects of endocannabinoids on pain, inflammation, anxiety, and depression. N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide has also been used to study the role of endocannabinoids in the regulation of appetite, energy metabolism, and cardiovascular function.
properties
Molecular Formula |
C21H20N2O4 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N2O4/c1-13-9-10-15(22-21(25)18-8-5-11-27-18)12-17(13)23-20(24)16-7-4-6-14(2)19(16)26-3/h4-12H,1-3H3,(H,22,25)(H,23,24) |
InChI Key |
XNYJYZNTXCIGEQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C(=CC=C3)C)OC |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[2-(difluoromethoxy)phenyl]-4-isobutoxybenzamide](/img/structure/B250744.png)
![5-chloro-N-[2-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B250746.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250748.png)
![4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B250750.png)
![N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide](/img/structure/B250751.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,5-dimethoxybenzamide](/img/structure/B250753.png)
![N-{4-[(2-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B250756.png)
![N-(4-{[4-(benzyloxy)benzoyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B250757.png)
![N-[2-methoxy-4-(1-naphthoylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B250758.png)